molecular formula C18H19FN2O3S B2643580 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946372-47-0

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2643580
CAS No.: 946372-47-0
M. Wt: 362.42
InChI Key: GGBAZLUWCRRQJP-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a derivative of fluoroquinoline, synthesized through intramolecular substitution reactions. For instance, ring-fluorinated isoquinolines and quinolines can be synthesized via intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high yields of fluoroquinoline derivatives (Ichikawa et al., 2006). This process underscores the versatility of fluoroquinolines in chemical synthesis, offering pathways to novel compounds with potential biological activities.

Antitumor Activity

Some derivatives of tetrahydroquinoline, incorporating the sulfonamide moiety, have shown promising antitumor properties. Novel tetrahydroquinoline derivatives bearing sulfonamide groups were synthesized and evaluated for their in vitro antitumor activity, with several compounds demonstrating potency and efficacy surpassing that of Doxorubicin, a reference drug (Alqasoumi et al., 2010). This indicates the potential of fluoroquinoline sulfonamide derivatives in cancer therapy research.

Catalytic Applications

The compound's derivatives have also found use in catalysis, such as in the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides, which show good activity as catalysts in transfer hydrogenation processes (Dayan et al., 2013). This application demonstrates the compound’s utility in facilitating chemical reactions, particularly in the synthesis of complex organic molecules.

Fluorescence and Detection Applications

Fluorophores for zinc(II) detection have been developed using fluoroquinoline derivatives, highlighting their significance in biochemical assays and molecular biology research. Such fluorophores offer a powerful tool for studying intracellular zinc levels, which are crucial in various biological processes (Kimber et al., 2001). The development of caged Zn2+ probes based on benzenesulfonyloxyquinolin-2-ylmethyl-pendant cyclen derivatives further exemplifies the compound's application in designing sensitive and selective sensors for biological ions (Aoki et al., 2008).

Properties

IUPAC Name

2-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-11-21-16-9-8-14(12-13(16)7-10-18(21)22)20-25(23,24)17-6-4-3-5-15(17)19/h3-6,8-9,12,20H,2,7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBAZLUWCRRQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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